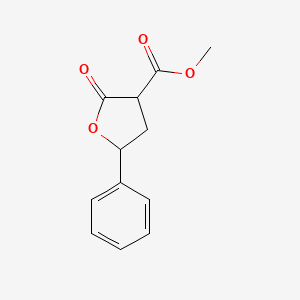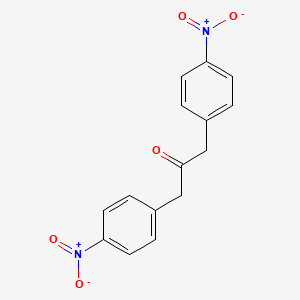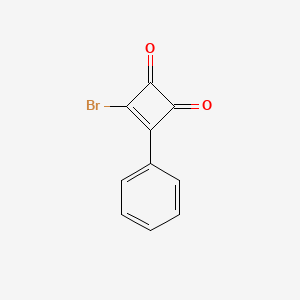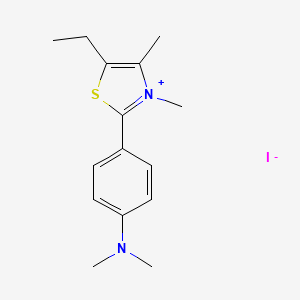
N-(2-Nitrophenyl)-N-phenylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitrophenyl)-N-phenylnitrous amide is an organic compound characterized by the presence of both nitro and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenyl)-N-phenylnitrous amide typically involves the reaction of 2-nitroaniline with nitrous acid. The process can be summarized as follows:
Diazotization: 2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted aromatic compounds.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Nitro-substituted aromatic compounds.
Reduction: Amino-substituted aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(2-Nitrophenyl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Nitrophenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
N-(2-Nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a nitrous amide group.
N-(2-Nitrophenyl)benzamide: Contains a benzamide group, differing in the nature of the amide linkage.
N-(2-Nitrophenyl)urea: Features a urea moiety, providing different chemical and biological properties.
Uniqueness: N-(2-Nitrophenyl)-N-phenylnitrous amide is unique due to its specific combination of nitro and amide functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
21565-15-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C12H9N3O3/c16-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h1-9H |
InChI 键 |
UTFNXMMSXFVSHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


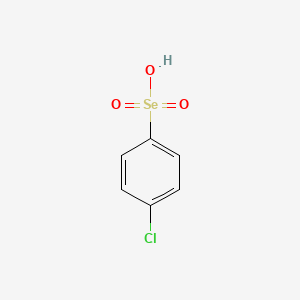

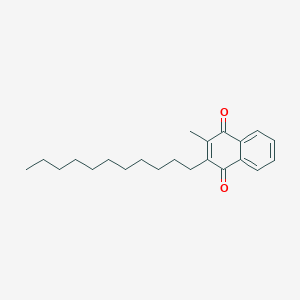
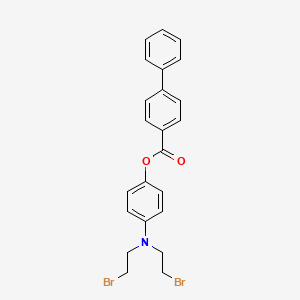

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)


